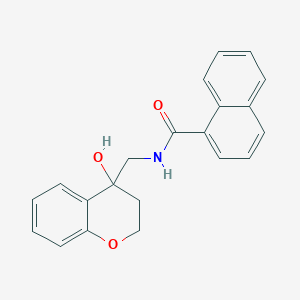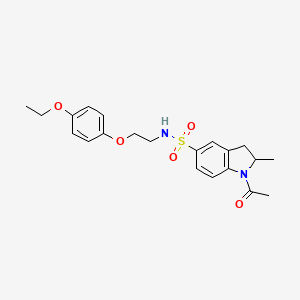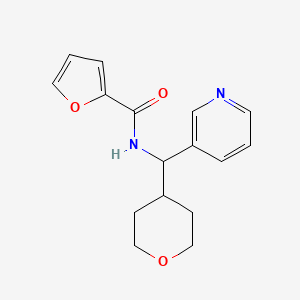
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide, also known as CF33, is a synthetic compound that has been studied for its potential therapeutic use in cancer treatment. CF33 is a small molecule inhibitor of the oncoprotein MDM2, which is overexpressed in many types of cancer.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. This compound has also been shown to inhibit tumor growth and metastasis in mouse models of cancer. This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide. One direction is to improve the solubility and bioavailability of this compound to increase its effectiveness in vivo. Another direction is to study the potential use of this compound in combination with other cancer therapies. This compound has also been shown to have potential in the treatment of other diseases such as Alzheimer's disease, and further research in this area is warranted. Finally, the development of this compound analogs with improved potency and selectivity is an area of active research.
Métodos De Síntesis
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-fluorophenol with 2-bromoethyl acetate to form 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 1-cyano-1-methylpropylamine to form this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. MDM2 is an oncoprotein that plays a critical role in the regulation of the tumor suppressor protein p53. Overexpression of MDM2 can lead to the degradation of p53, which is a key factor in the development and progression of many types of cancer. This compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJRBXGPTIRUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
methanone](/img/structure/B2826488.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)


![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)



![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)